

Chemical structure and physicochemical properties of Luteolin 7-diglucuronide

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Compound of Interest

Compound Name: Luteolin 7-diglucuronide

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Luteolin 7-diglucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for the characterization of flavonoids are presented, alongside visualizations of key signaling pathways influenced by this compound. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure

Luteolin 7-diglucuronide is a glycoside of the flavonoid luteolin, where a diglucuronide moiety is attached at the 7-position of the luteolin backbone.

Table 1: Chemical Identifiers of Luteolin 7-diglucuronide



Identifier	Value	Source	
IUPAC Name	(2S,3S,4S,5R,6R)-6- [[(2S,3R,4S,5S,6S)-6-carboxy- 2-[[2-(3,4-dihydroxyphenyl)-5- hydroxy-4-oxo-chromen-7- yl]oxy]-4,5-dihydroxy-oxan-3- yl]oxy]-3,4,5-trihydroxy-oxane- 2-carboxylic acid	PubChem[1]	
Molecular Formula	C27H26O18	H ₂₆ O ₁₈ PubChem[1]	
SMILES	C1=CC(=C(C=C1C2=CC(=O) C3=C(C=C(C=C3O2)O[C@H] 4INVALID-LINK C(=O)O)O)O">C@@HO[C@H]5INVALID-LINK C(=O)O)O)O">C@@HO)O)O O	Sigma-Aldrich	
InChI	InChl=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1	PubChem[1]	
InChlKey	PBBVWJQPAZYQDB- DBFWEQBMSA-N	Sigma-Aldrich	
CAS Number	96400-45-2	Sigma-Aldrich	

Physicochemical Properties



The physicochemical properties of **Luteolin 7-diglucuronide** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties are limited, available information and predicted values are summarized below.

Table 2: Physicochemical Properties of Luteolin 7-diglucuronide

Property	Value	Method	Source
Molecular Weight	638.48 g/mol		Sigma-Aldrich
Solubility	Slightly soluble in water. Soluble in DMSO (≥ 250 mg/mL).	Experimental	FooDB[2], GlpBio[3]
pKa (Predicted)	Moderately acidic	Prediction	FooDB[2]
logP (Predicted)	-0.6	Computation	PubChem[1]

Note: Predicted values for pKa and logP should be confirmed by experimental determination. The predicted logP value for the related compound, Luteolin 7-O-glucuronide, is 0.8[4][5].

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Luteolin 7-diglucuronide** are not readily available in the literature. However, general methodologies for characterizing flavonoids are well-established.

Determination of Solubility

A common method to determine the solubility of a flavonoid is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

Preparation of Saturated Solution: An excess amount of Luteolin 7-diglucuronide is added
to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a
sealed container.



- Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of known concentrations.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of flavonoids can be determined by monitoring the change in their UV-Vis absorbance spectrum as a function of pH.

Protocol: Spectrophotometric pKa Determination

- Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
- Preparation of Sample Solutions: A stock solution of **Luteolin 7-diglucuronide** is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.
- Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- Data Analysis: The absorbance at a wavelength showing the largest change upon ionization is plotted against the pH. The pKa value is then determined from the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by RP-HPLC

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Method for logP Estimation



- Chromatographic System: An RP-HPLC system with a C18 column is used.
- Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and water are prepared.
- Retention Time Measurement: The retention time of **Luteolin 7-diglucuronide** is measured for each mobile phase composition.
- log kw Calculation: The logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier. The y-intercept (log kw) is determined by extrapolation to 0% organic modifier.
- logP Calculation: A calibration curve is constructed by plotting the known logP values of a series of standard compounds against their determined log kw values. The logP of Luteolin
 7-diglucuronide is then calculated from its log kw value using the calibration curve.

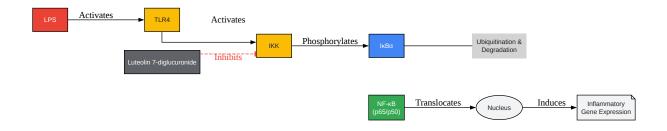
Biological Activity and Signaling Pathways

Luteolin 7-diglucuronide has been shown to possess various biological activities. Notably, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and can upregulate the phosphorylation of AMP-activated protein kinase (AMPK)[6][7]. The aglycone, luteolin, and its monoglucuronide derivative are known to modulate key inflammatory and cellular signaling pathways, including the NF-kB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. Luteolin has been shown to inhibit this pathway, and it is plausible that **Luteolin 7-diglucuronide** exerts similar effects.





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Caption: Luteolin 7-diglucuronide's potential inhibition of the NF-kB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Luteolin is known to modulate this pathway.



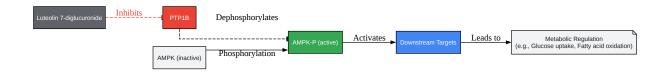
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Caption: Potential modulation of the MAPK signaling cascade by **Luteolin 7-diglucuronide**.

Activation of the AMPK Signaling Pathway

Luteolin 7-diglucuronide has been identified as an activator of the AMPK pathway through its inhibition of PTP1B.





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Caption: Activation of the AMPK pathway by **Luteolin 7-diglucuronide** via PTP1B inhibition.

Conclusion

Luteolin 7-diglucuronide is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical and physical properties, alongside insights into its potential mechanisms of action. Further research, particularly experimental determination of its physicochemical parameters and in-depth elucidation of its effects on various signaling pathways, is warranted to fully explore its therapeutic potential. The provided experimental frameworks can serve as a starting point for such investigations.

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